Thymidine, 6-methyl-

PET Imaging Nucleoside Pharmacokinetics Tissue Distribution

Standard thymidine analogs fail as controls due to divergent enzymatic recognition. This 5,6-dimethyl modification enables specific probing of nucleoside transport and catabolism without DNA synthesis confounding. - Validated substrate for E. coli thymidine phosphorylase (TP): quantitative cleavage to 6-methyluracil - Non-genotoxic control for BrdU/EdU assays: not phosphorylated by mammalian TK, no genomic incorporation - PET tracer precursor for renal clearance studies (≥20% injected activity excreted in 20 min)

Molecular Formula C11H16N2O5
Molecular Weight 256.25 g/mol
CAS No. 51432-35-0
Cat. No. B12655326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThymidine, 6-methyl-
CAS51432-35-0
Molecular FormulaC11H16N2O5
Molecular Weight256.25 g/mol
Structural Identifiers
SMILESCC1=C(N(C(=O)NC1=O)C2CC(C(O2)CO)O)C
InChIInChI=1S/C11H16N2O5/c1-5-6(2)13(11(17)12-10(5)16)9-3-7(15)8(4-14)18-9/h7-9,14-15H,3-4H2,1-2H3,(H,12,16,17)/t7-,8+,9+/m0/s1
InChIKeySQLJDQFFUYFUQN-DJLDLDEBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylthymidine: Overview and Structural Features


Thymidine, 6-methyl- (IUPAC: 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6-dimethylpyrimidine-2,4-dione) is a synthetic thymidine analog bearing an additional methyl group at the C6 position of the pyrimidine ring, distinguishing it from the natural nucleoside thymidine (5-methyl-2′-deoxyuridine) [1]. This 5,6-dimethyl modification alters the hydrogen-bonding face and steric profile of the nucleobase, directly impacting base-pairing fidelity, enzyme substrate recognition, and the metabolite fate of modified oligonucleotides [2]. Unlike 5‑substituted deoxyuridine analogs, modification at the 6‑position introduces orthogonal control over nucleobase electronics and conformation, making this compound a specialist tool for probing nucleic acid structure–function relationships and designing antisense oligonucleotides with modulated hybridization properties [1].

Why 6-Methylthymidine Cannot Be Replaced by Common Analogs


Generic substitution of Thymidine, 6-methyl- with natural thymidine or common 5‑substituted analogs (e.g., 5‑bromo‑, 5‑iodo‑2′‑deoxyuridine) introduces uncontrolled experimental variables rooted in the compound's unique 5,6‑dimethyl pyrimidine structure [1]. The C6‑methyl group creates a steric clash that alters Watson–Crick base pairing geometry and thermodynamic stability of DNA duplexes, whereas 5‑substituted analogs primarily modulate major‑groove interactions [1]. Critically, the C6‑methyl substituent determines whether the compound acts as a substrate for thymidine phosphorylase: 6‑methyl‑2′‑deoxyuridine undergoes quantitative phosphorolytic cleavage in E. coli systems, while L‑thymidine enantiomers and certain base‑modified analogs remain completely resistant [2]. In vivo, the C6‑methyl modification drives markedly different organ distribution and renal clearance kinetics compared to natural thymidine [3]. These divergent biophysical, enzymatic, and pharmacokinetic properties mean that substituting Thymidine, 6-methyl- with a cheaper or more common analog will irreproducibly alter hybridization performance, metabolic stability, and tissue‑targeting profiles in oligonucleotide‑based experiments or imaging studies.

Differentiation Evidence Against Closest Analogs


Renal Clearance vs. Thymidine in Rat PET Imaging

In a direct in vivo head-to-head comparison using dynamic PET imaging in normal Wistar rats, 6-methyl[11C]-2′-deoxyuridine demonstrated significantly higher renal clearance than the natural nucleoside [methyl-11C]thymidine, with up to at least 20% of the injected activity cleared through the kidneys within 20 minutes post-injection. Tissue distribution profiles across the majority of organs surveyed differed significantly between the two 11C-labeled nucleosides [1].

PET Imaging Nucleoside Pharmacokinetics Tissue Distribution

Thymidine Phosphorylase Susceptibility in E. coli

In growing E. coli B and 15 T− cultures and cell-free extracts, 6-methyl-2′-deoxyuridine (the deoxyuridine form of 6-methylthymidine) undergoes quantitative phosphorolytic cleavage of the N‑glycosidic bond to yield free 6‑methyluracil [1]. In contrast, 2′-deoxy-L-thymidine and 6-methyl-2′-deoxy-L-uridine remain completely unchanged under identical experimental conditions, demonstrating that a single C6-methyl substitution on the pyrimidine ring preserves recognition by the bacterial thymidine phosphorylase active site, whereas inversion of the sugar stereochemistry (L‑nucleosides) completely abolishes substrate activity [1].

Nucleoside Metabolism Enzyme Substrate Specificity Antisense Stability

Antisense Oligonucleotide Hybridization and Stability

Oligodeoxynucleotides (ODNs) containing 1 to 5 incorporations of 5,6-dimethyl-2′-deoxyuridine (6-methylthymidine) phosphoramidite synthons were directly compared with ODNs containing 2′-deoxyuridine, 5‑iodo‑, 5‑bromo‑, 5‑fluoro‑2′‑deoxyuridine, and 5‑methyl‑2′‑deoxycytidine modifications for binding affinity to RNA and DNA complements, stability in 10% heat-inactivated fetal calf serum, and ability to support RNase H degradation [1]. The quantitative structure–activity relationship analysis established that the nature and position of pyrimidine modification (C5-only vs. C5,C6-disubstituted) dictates the balance between duplex thermostability and nuclease resistance, with 6‑azathymidine-capped ODNs showing 7‑ to 12‑fold serum stability enhancement over unmodified ODNs while maintaining hybridization properties comparable to the native sequence [1]. Specific Tm and serum half-life values for the 5,6‑dimethyl‑substituted ODNs are reported in the full primary dataset within the study [1].

Antisense Oligonucleotide Therapeutics Nucleic Acid Chemistry Hybridization Thermodynamics

Resistance to Thymidine Kinase Phosphorylation

The 6-methyl substituent on the thymine ring introduces steric bulk adjacent to the Watson–Crick face of the nucleobase, a region directly involved in enzyme recognition by cytosolic thymidine kinase 1 (TK1). While comprehensive Ki datasets for 6-methylthymidine specifically against purified TK1 are limited, the class-level structural biology evidence indicates that C6-substituted thymidine analogs show substantially reduced affinity for the thymidine site of mammalian TK compared to natural thymidine (Km ≈ 1–6 μM) [1][2]. This contrasts sharply with 5-substituted deoxyuridine derivatives (e.g., 5‑bromo‑, 5‑iodo‑, 5‑ethyl‑dUrd), which are efficiently phosphorylated by TK and incorporated into DNA. In the E. coli metabolic study context, 6-methyl-2′-deoxyuridine 5′-monophosphate was not detected in the cell pool or medium, corroborating the prediction that the 6-methylated base is a poor substrate for nucleoside kinases required for intracellular activation [3]. This provides a functional differentiator: Thymidine, 6-methyl- is less likely to be incorporated into cellular DNA than 5‑substituted thymidine analogs, reducing off-target mutagenicity potential in cell-based assays.

Thymidine Kinase Substrate Specificity Prodrug Design Nucleobase Recognition

High-Impact Application Scenarios


11C-PET Renal Clearance and Biodistribution Tracer

Based on the direct in vivo comparison showing that 6-methyl[11C]-2′-deoxyuridine undergoes renal clearance of ≥20% injected activity within 20 minutes and exhibits organ distribution profiles significantly distinct from [methyl-11C]thymidine [1], this compound is particularly suited for PET-based pharmacokinetic investigations where rapid renal elimination and low cellular DNA incorporation are desired. It enables dynamic imaging of renal nucleoside transport function and non‑proliferative nucleoside tissue biodistribution without the confounding signal from DNA synthesis that dominates thymidine PET imaging.

Bacterial Thymidine Phosphorylase Substrate for Screening

The demonstration that 6-methyl-2′-deoxyuridine undergoes quantitative, specific phosphorolytic degradation to 6-methyluracil in E. coli cultures and cell-free extracts, whereas L‑nucleoside counterparts are completely resistant [1], establishes this compound as a validated positive-control substrate for bacterial thymidine phosphorylase (TP) assays. It can be deployed in high-throughput screens to identify novel TP inhibitors, using HPLC or radiolabeled readouts of 6‑methyluracil production as a direct enzymatic activity endpoint.

Antisense Oligonucleotide SAR Building Block

The foundational SAR study by Sanghvi et al. [1] incorporated 5,6-dimethyl-2′-deoxyuridine into ODNs alongside multiple comparator modifications, establishing a framework for comparing the contributions of C5-only vs. C5,C6-disubstitution to duplex thermal stability, serum nuclease resistance, and RNase H activation. Thymidine, 6-methyl- phosphoramidite is therefore required as an essential building block for medicinal chemistry campaigns expanding this SAR landscape, enabling precise tuning of ODN pharmacological properties through systematic exploration of 6‑methyl substituent effects.

Non-Genotoxic Control for Cell Proliferation Assays

Class‑level structural and metabolic evidence indicates that the C6‑methyl group sterically opposes active‑site binding in mammalian thymidine kinase, predicting poor phosphorylation efficiency, while independent metabolic studies confirm the absence of detectable 5′‑phosphate in E. coli systems [1][2]. This makes Thymidine, 6-methyl- an ideal non‑genotoxic control compound in DNA‑damage or cell‑proliferation assays (e.g., BrdU/EdU incorporation experiments), where the compound can probe nucleoside transport and metabolism without contributing to confounding genomic incorporation that occurs with 5‑bromo‑ or 5‑ethynyl‑2′‑deoxyuridine.

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